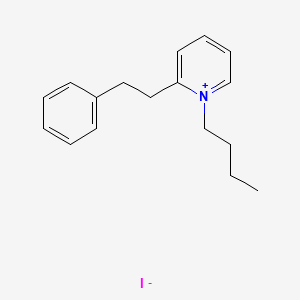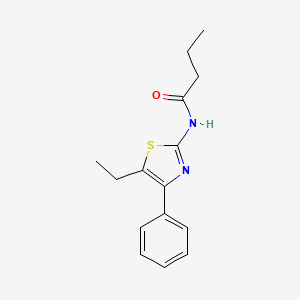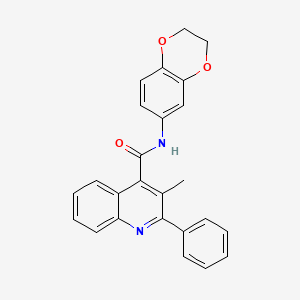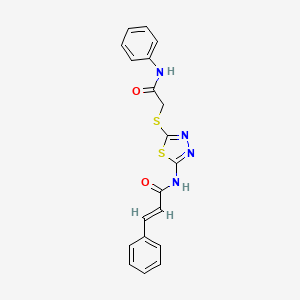
1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide
概要
説明
1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a pyridine ring with a positively charged nitrogen atom, making them ionic in nature. This particular compound features a butyl group and a phenylethyl group attached to the pyridine ring, with iodide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide typically involves the quaternization of 2-(2-phenylethyl)pyridine with butyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
2-(2-phenylethyl)pyridine+butyl iodide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in ionic liquid formulations.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide varies depending on its application:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Catalysis: Acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Drug Delivery: Enhances the solubility and bioavailability of drugs by forming ionic complexes.
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in catalysis and materials science.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
1-Butyl-2-methylpyridinium bromide: Shares structural similarities and is used in similar research contexts.
Uniqueness
1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. Its combination of a butyl group and a phenylethyl group on the pyridine ring makes it particularly versatile in various chemical and biological applications.
特性
IUPAC Name |
1-butyl-2-(2-phenylethyl)pyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N.HI/c1-2-3-14-18-15-8-7-11-17(18)13-12-16-9-5-4-6-10-16;/h4-11,15H,2-3,12-14H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJOSYMRIOHZHC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1CCC2=CC=CC=C2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B3619484.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3619500.png)
![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3619501.png)
![N-(2-furylmethyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3619509.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3619515.png)


![[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B3619530.png)
![N-({[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-phenoxyacetamide](/img/structure/B3619558.png)
![6,8-dichloro-2-(4-morpholinylmethyl)-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3619569.png)
![3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3619574.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B3619596.png)
![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3619602.png)

